Ethyl (4-bromo-2-cyanophenoxy)acetate
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Overview
Description
Ethyl (4-bromo-2-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H10BrNO3 . It has an average mass of 284.106 Da and a monoisotopic mass of 282.984406 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 284.11 .Scientific Research Applications
Synthesis of Precursors for Hypoglycemic Agents Ethyl (4-bromo-2-cyanophenoxy)acetate is used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, which serves as a precursor for novel dual hypoglycemic agents. The facile synthesis method avoids reaction complexity and yields pure crystals suitable for further applications in diabetes management (Altowyan et al., 2022).
Marine Natural Product Research In marine biology, this compound is related to the study of nitrogen-containing bromophenols isolated from marine red algae. These bromophenols exhibit potent scavenging activity against radicals, indicating potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Crystal Structure Analysis this compound contributes to the understanding of molecular packing in crystallography. Studies reveal insights into the cooperative non-covalent interactions within molecular structures, enhancing our understanding of material properties (Mohamed et al., 2017).
Antioxidant Phenolic Compounds Research This chemical plays a role in the extraction and isolation of antioxidant phenolic compounds from natural sources, like walnut kernels. These compounds are significant for their antioxidant activities, which are influential in health and disease prevention (Zhang et al., 2009).
Reactions with Nucleophiles In organic chemistry, this compound is used to study reactions with various nucleophiles. Understanding these reactions is crucial for developing new synthetic methodologies and compounds (Maadadi et al., 2016).
Synthesis of Anti-inflammatory and Antidyslipidemic Agents It is involved in the synthesis of compounds with potential bioactivity as analgesic and antidyslipidemic agents. This demonstrates its role in developing new therapeutic agents (Navarrete-Vázquez et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including glucocorticoid metabolism .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-cyanophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJDCLCMPWGYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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